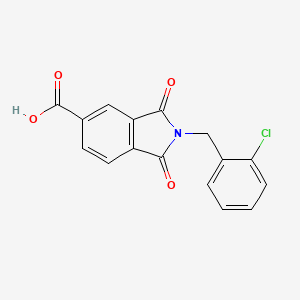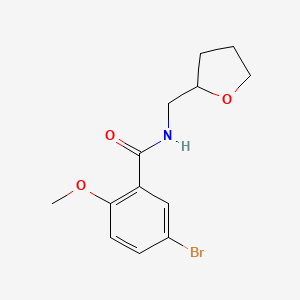
2-(2-chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid
説明
2-(2-chlorobenzyl)-1,3-dioxo-5-isoindolinecarboxylic acid, commonly known as CBDA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. CBDA belongs to the class of isoindolinecarboxylic acids, which are known for their diverse biological activities.
作用機序
The mechanism of action of CBDA is not fully understood, but it is believed to act through the modulation of various signaling pathways in the body. CBDA has been found to interact with the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood regulation, and immune function. CBDA has also been found to interact with other signaling pathways such as the TRPV1 receptor, which is involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
CBDA has been found to have various biochemical and physiological effects in the body. In vitro studies have shown that CBDA has potent antioxidant and anti-inflammatory properties, which can help protect cells from oxidative stress and inflammation. CBDA has also been found to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. In animal studies, CBDA has been found to have analgesic, anxiolytic, and antidepressant effects, indicating its potential therapeutic applications in the treatment of pain, anxiety, and depression.
実験室実験の利点と制限
CBDA has several advantages for lab experiments, such as its high purity and stability, making it easy to handle and store. CBDA is also readily available and can be synthesized in large quantities, making it a cost-effective option for research. However, CBDA has some limitations, such as its low solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
There are several future directions for the research on CBDA. One potential direction is to further elucidate the mechanism of action of CBDA, which can help identify new therapeutic targets and improve its efficacy. Another direction is to explore the potential applications of CBDA in agriculture, such as its use as a natural pesticide. Additionally, the synthesis of novel materials using CBDA as a building block can lead to the development of new materials with unique properties. Overall, the research on CBDA has the potential to lead to significant advancements in various fields.
科学的研究の応用
CBDA has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, CBDA has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In agriculture, CBDA has been found to have potent insecticidal and fungicidal properties, making it a potential alternative to synthetic pesticides. In materials science, CBDA has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
2-[(2-chlorophenyl)methyl]-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClNO4/c17-13-4-2-1-3-10(13)8-18-14(19)11-6-5-9(16(21)22)7-12(11)15(18)20/h1-7H,8H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSOADSGISQKAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-cyclopropyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4403469.png)
![1-[3-(4-bromo-2-isopropylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4403475.png)
![1-(3-methoxy-4-{2-[2-(4-methyl-1-piperidinyl)ethoxy]ethoxy}phenyl)ethanone hydrochloride](/img/structure/B4403479.png)
![4-[2-(4-isopropoxyphenoxy)ethyl]morpholine hydrochloride](/img/structure/B4403480.png)
![N-(2-ethylphenyl)-2-{[5-(methoxymethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403486.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4403493.png)
![N-(2,4-difluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4403497.png)



![1-{4-[3-(3-methyl-1-piperidinyl)propoxy]phenyl}ethanone hydrochloride](/img/structure/B4403525.png)
![2-methoxy-3-methyl-N-{[(3-pyridinylmethyl)amino]carbonothioyl}benzamide](/img/structure/B4403533.png)
![1-[3-(2-propoxyphenoxy)propyl]piperidine hydrochloride](/img/structure/B4403542.png)
![2-({4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B4403546.png)